Slower Evaporation for Extended Flow and Leveling
The evaporation rate of 3-ethoxypropyl acetate, quantified via its close structural analog ethyl 3-ethoxypropionate (EEP), is 0.12 relative to n-butyl acetate (n-BuAc = 1.0) . This is substantially slower than PGMEA at 0.4 (n-BuAc = 1.0), corresponding to a 3.3× slower evaporation profile . It is also meaningfully slower than EGEEA at 0.2 (n-BuAc = 1.0) . The differential provides extended open time, superior flow and leveling, and reduced solvent popping in high-bake coating systems. The higher boiling point of 3-ethoxypropyl acetate (181.8 °C at 760 mmHg) versus PGMEA (140–150 °C) and EGEEA (156 °C) corroborates this slower evaporation behavior .
| Evidence Dimension | Evaporation Rate (n-butyl acetate = 1.0) and Boiling Point |
|---|---|
| Target Compound Data | Evaporation Rate: 0.12 (n-BuAc = 1); BP: 181.8 °C at 760 mmHg |
| Comparator Or Baseline | PGMEA: Evaporation Rate 0.4, BP 140–150 °C; EGEEA: Evaporation Rate 0.2, BP 156 °C |
| Quantified Difference | 3.3× slower evaporation vs PGMEA; 1.7× slower vs EGEEA; BP 31.8 °C higher than PGMEA, 25.8 °C higher than EGEEA |
| Conditions | Boiling point at 760 mmHg; evaporation rate per ASTM D3539 shell thin-film evaporometer (gravimetric) |
Why This Matters
Slower evaporation directly reduces solvent popping defects in high-bake OEM coatings, improves film leveling, and lowers VOC emission rates during application—critical for automotive OEM, marine, and industrial maintenance coating procurement.
